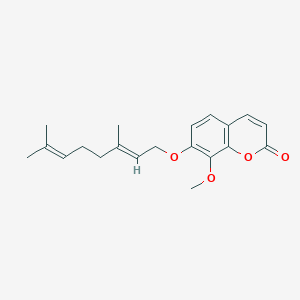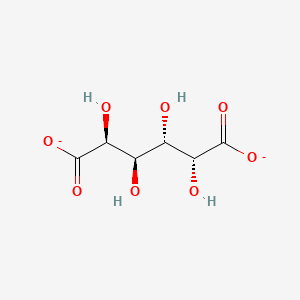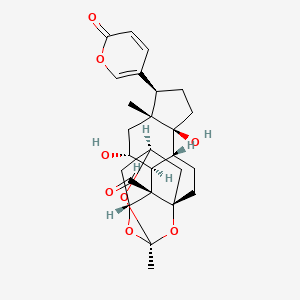
10-Oxononadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxononadecanoic acid is a long-chain fatty acid with the molecular formula C19H36O3. It is a derivative of nonadecanoic acid, characterized by the presence of a keto group at the 10th carbon position. This compound is known for its role in various biological and chemical processes, including its involvement in lipid metabolism and its potential lipotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxononadecanoic acid typically involves the oxidation of nonadecanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods often use metal catalysts like palladium or platinum to facilitate the oxidation of nonadecanoic acid under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Oxononadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield nonadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of nonadecanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Oxononadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential lipotoxic effects and its role in metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 10-Oxononadecanoic acid involves its interaction with cellular lipid metabolism pathways. The compound can induce lipotoxic effects by disrupting normal lipid homeostasis, leading to the accumulation of toxic lipid intermediates. This disruption can result in cellular stress and apoptosis, particularly in cells with high lipid turnover.
Comparison with Similar Compounds
Similar Compounds
Nonadecanoic acid: The parent compound without the keto group.
10-Oxononadecanedioic acid: A similar compound with an additional carboxylic acid group.
Other long-chain fatty acids: Such as stearic acid and palmitic acid.
Uniqueness
10-Oxononadecanoic acid is unique due to the presence of the keto group at the 10th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other long-chain fatty acids and makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H36O3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
10-oxononadecanoic acid |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22/h2-17H2,1H3,(H,21,22) |
InChI Key |
PEBIXVCZWGYSTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)









